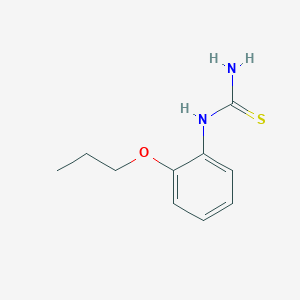

(2-Propoxifenil)tiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Propoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₁₀H₁₄N₂OS. It is a derivative of thiourea, where the phenyl group is substituted with a propoxy group at the second position. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.

Aplicaciones Científicas De Investigación

(2-Propoxyphenyl)thiourea has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

Industry: It is utilized in the production of dyes, elastomers, and other industrial materials

Mecanismo De Acción

Target of Action

(2-Propoxyphenyl)thiourea is a derivative of thiourea, an organosulfur compound that has gained significant attention for its diverse biological applications Thiourea and its derivatives have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These suggest a wide range of potential targets, including various enzymes and cellular structures involved in these biological processes.

Mode of Action

One of the known mechanisms of thiourea derivatives involves the inhibition of peroxidase in the thyroid gland, thus inhibiting thyroxine production . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyrotropic hormone, leading to hyperplasia of the thyroid, which can lead to tumor formation with continuous stimulation .

Biochemical Pathways

Thiourea derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . This suggests that (2-Propoxyphenyl)thiourea may interact with multiple biochemical pathways, potentially influencing a variety of cellular processes.

Pharmacokinetics

It is known that the route of administration can significantly impact the pharmacokinetics of a drug . The most common routes are oral, intravenous, intramuscular, topical, inhalational, and intranasal . The choice of route can affect the bioavailability of the drug, which in turn influences its efficacy and potential side effects.

Result of Action

Thiourea derivatives have been associated with a wide range of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects . These effects suggest that (2-Propoxyphenyl)thiourea may have a broad impact at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Propoxyphenyl)thiourea. For instance, thiourea application has been shown to enhance the tolerance of plants to heat stress . This suggests that environmental conditions such as temperature could potentially influence the action of (2-Propoxyphenyl)thiourea.

Análisis Bioquímico

Biochemical Properties

(2-Propoxyphenyl)thiourea, like other thiourea derivatives, plays a significant role in biochemical reactions .

Cellular Effects

The effects of (2-Propoxyphenyl)thiourea on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The metabolic pathways that (2-Propoxyphenyl)thiourea is involved in are not yet fully characterized. It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of (2-Propoxyphenyl)thiourea and any effects on its activity or function are not yet fully characterized. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Propoxyphenyl)thiourea can be synthesized through the reaction of 2-propoxyaniline with carbon disulfide in the presence of a base, followed by the addition of an appropriate thiourea derivative. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods: Industrial production of (2-Propoxyphenyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical or industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: (2-Propoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce the corresponding amine .

Comparación Con Compuestos Similares

Thiourea: The parent compound, with a similar structure but without the propoxy group.

Phenylthiourea: A derivative with a phenyl group instead of the propoxy group.

Propylthiouracil: Another thiourea derivative with different substituents

Uniqueness: (2-Propoxyphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Propiedades

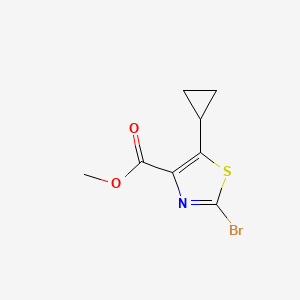

IUPAC Name |

(2-propoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-2-7-13-9-6-4-3-5-8(9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDYSMQZZUWBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)

![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B2447062.png)

![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2447064.png)

![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)

![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)

![N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}prop-2-enamide](/img/structure/B2447073.png)

![3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2447074.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)